2-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid
Descripción
This compound is a purine-derived heterocyclic molecule featuring a substituted imidazo[2,1-f]purin scaffold. Key structural attributes include:
- 1,7-dimethyl groups contributing to steric stabilization and metabolic resistance.
- A 2,4-dioxo motif, which may influence hydrogen-bonding interactions and enzymatic substrate recognition.
Propiedades
IUPAC Name |
2-[2-[(4-chlorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O4/c1-10-7-23-14-15(20-17(23)22(10)9-13(25)26)21(2)18(28)24(16(14)27)8-11-3-5-12(19)6-4-11/h3-7H,8-9H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGVVVONESLTIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC(=O)O)N(C(=O)N(C3=O)CC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
2-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines an imidazo-purine core with a chlorobenzyl group and an acetic acid moiety, making it a candidate for various biological applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of 398.80 g/mol. The structural formula highlights the presence of a chlorobenzyl group attached to the imidazo-purine scaffold, which is known for its bioactive properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.80 g/mol |
| IUPAC Name | 2-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid |
| CAS Number | 949328-98-7 |
Anticancer Properties
Research indicates that compounds similar to 2-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid exhibit significant anticancer activity. For instance, studies have shown that purine derivatives can inhibit tumor cell proliferation by inducing apoptosis through various pathways. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK pathways.
Antiinflammatory Effects
The compound has demonstrated anti-inflammatory properties in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines and enzymes like COX-2 and iNOS. This effect is crucial for developing treatments for chronic inflammatory diseases.
Anticonvulsant Activity
Similar compounds have been reported to possess anticonvulsant properties. For example, derivatives of benzyl-substituted imidazoles have shown efficacy in maximal electroshock seizure (MES) models. The structure-activity relationship (SAR) studies suggest that electron-withdrawing groups enhance anticonvulsant activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It can bind to receptors involved in neurotransmission and inflammatory responses.
- Signal Transduction Pathways : By modulating key signaling pathways, the compound can alter cellular responses to stress and damage.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related imidazo-purine derivative inhibited the growth of breast cancer cells by inducing G1 phase arrest and apoptosis. The study utilized MTT assays to assess cell viability and flow cytometry for cell cycle analysis.
Case Study 2: Anticonvulsant Efficacy
In another study involving animal models, researchers evaluated the anticonvulsant effects of benzyl-substituted imidazoles. The results indicated that certain modifications to the benzyl group significantly enhanced anticonvulsant efficacy compared to standard treatments like phenobarbital.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Core Scaffold and Functional Group Analysis
The table below compares key structural and synthetic features of the target compound with analogs from the evidence:
Structural and Functional Divergence
- Chlorinated Aromatic Groups : The target compound’s 4-chlorobenzyl group contrasts with the 3,4-dichlorobenzyl in compound 27 . The latter’s additional chlorine may enhance receptor affinity but reduce metabolic stability due to increased electron-withdrawing effects.
- Acetic Acid vs. Amine Side Chains : The target’s acetic acid moiety differentiates it from compound 27’s amine group, which is more basic and prone to protonation under physiological conditions.
- Core Heterocycles : While the target and compound share imidazo-purine cores, the benzoimidazole (compound 27) and dibenzodiazepine (compound 3) scaffolds exhibit distinct π-π stacking and receptor-binding profiles .
Research Implications and Limitations
- Biological Activity: No direct data on the target compound’s activity exists in the provided evidence. However, analogs like compound 27 and desmethylclozapine highlight the importance of chlorinated aromatic groups in CNS-targeting molecules.
- Solubility and Bioavailability: The acetic acid group in the target compound may improve aqueous solubility compared to non-polar analogs, though this requires experimental validation.
- Structural Optimization : Substituting the 4-chlorobenzyl group with bulkier or electron-donating groups (e.g., methoxy) could modulate selectivity, as seen in related dibenzodiazepines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
